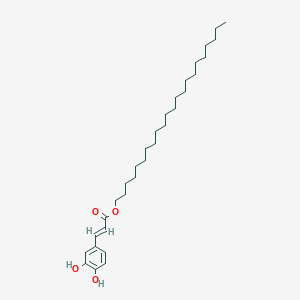

Docosyl caffeate

Descripción general

Descripción

Docosyl caffeate is a chemical compound formed by the esterification of caffeic acid and docosanol. It is a white to pale yellow solid with a distinctive coffee-like aroma. The compound is known for its anti-inflammatory, antibacterial, and antioxidant properties, making it valuable in pharmaceutical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Docosyl caffeate is typically synthesized through the esterification reaction between caffeic acid and docosanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired quality .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups, leading to the formation of quinones.

Reduction: The compound can be reduced to its corresponding alcohols under appropriate conditions.

Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkoxides or amines can be used for nucleophilic substitution reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced forms of the compound.

Substitution: Various ester derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Docosyl caffeate has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study esterification reactions and the behavior of phenolic esters.

Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and its effects on biological systems.

Medicine: Due to its anti-inflammatory and antibacterial properties, this compound is investigated for potential therapeutic applications in treating inflammatory diseases and infections.

Mecanismo De Acción

Docosyl caffeate exerts its effects primarily through its antioxidant activity. The phenolic hydroxyl groups in the compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes and cytokines .

Comparación Con Compuestos Similares

Octadecyl caffeate: Another ester of caffeic acid with similar antioxidant properties.

Heptatriacontanyl caffeate: A longer-chain ester with comparable biological activities.

Uniqueness: Docosyl caffeate stands out due to its balanced hydrophobic and hydrophilic properties, making it more versatile in various applications. Its moderate chain length allows for better solubility and bioavailability compared to longer-chain esters .

Actividad Biológica

Docosyl caffeate, an ester formed from caffeic acid and docosanol, has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and antibacterial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

- Chemical Formula : C₃₁H₆₀O₃

- CAS Number : 28593-92-2

- Physical State : White to pale yellow solid

- Aroma : Distinctive coffee-like scent

This compound exhibits significant biological activities through various mechanisms:

- Antioxidant Activity : The compound has shown moderate antioxidant capabilities in DPPH and ABTS scavenging assays, indicating its potential to mitigate oxidative stress in biological systems .

- Anti-inflammatory Effects : this compound inhibits elastase with an IC50 value of 1.4 µg/mL, suggesting its role in reducing inflammation by preventing elastase-mediated tissue damage.

- Antibacterial Properties : Preliminary studies indicate that this compound may possess antibacterial activity, although specific mechanisms and targets require further investigation.

Antioxidant Activity

In a study evaluating the antioxidant properties of various caffeate esters, this compound demonstrated effective radical scavenging activity. The results indicated a promising application in food preservation and cosmetic formulations due to its ability to neutralize free radicals .

| Compound | IC50 (µM) | Application Area |

|---|---|---|

| This compound | 54.2 | Food, Cosmetics |

| Dodecyl caffeate | 63.1 | Food |

| Octadecyl caffeate | 70.0 | Cosmetics |

Cellular Effects

Research into the cellular effects of this compound is still emerging. However, its antioxidant and anti-inflammatory properties suggest potential impacts on cell signaling pathways and gene expression. Studies have shown that similar caffeate esters can induce apoptosis in cancer cell lines, indicating that this compound may also have cytotoxic effects under specific conditions .

Case Studies

Future Directions

Research into this compound is still developing, with several avenues for future exploration:

- Mechanistic Studies : Further investigations are needed to elucidate the precise molecular mechanisms underlying the biological activities of this compound.

- Clinical Applications : Clinical trials assessing the efficacy of this compound in treating inflammatory diseases or infections could provide valuable insights into its therapeutic potential.

- Formulation Development : Given its favorable properties, there is potential for this compound to be incorporated into pharmaceutical and cosmetic products aimed at reducing oxidative stress and inflammation.

Propiedades

IUPAC Name |

docosyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26-35-31(34)25-23-28-22-24-29(32)30(33)27-28/h22-25,27,32-33H,2-21,26H2,1H3/b25-23+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWHMEMJBCLEBP-WJTDDFOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.